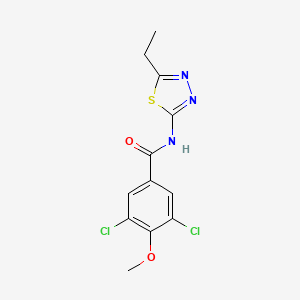

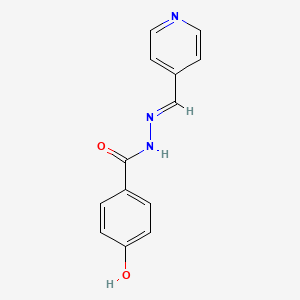

N-(2,6-dichlorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Introduction N-(2,6-dichlorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide is a compound that falls within the chemical class of acetamides, which are characterized by the presence of a carbonyl group attached to an amine. The compound is of interest due to its structural components, which include dichlorophenyl and nitro-triazole groups, potentially offering a range of chemical properties and reactivities.

Synthesis Analysis Synthetic approaches to similar compounds, such as N-(3-nitrophenyl)acetamide derivatives and various substituted acetamides, often involve condensation reactions, Dakin-West reactions, or specific substitutions on pre-existing functional groups. Techniques such as trifluoroacetic acid-catalyzed synthesis offer pathways to related structures under moderate conditions, highlighting the potential synthetic routes that could be applied to the target compound (Tian et al., 2014).

Molecular Structure Analysis Crystallographic studies of similar acetamide compounds reveal insights into molecular conformations, hydrogen bonding patterns, and geometric parameters. For instance, the structure of 2,2-dichloro-N-(3-nitrophenyl)acetamide shows specific N—H⋯O hydrogen bonding forming chains along the crystallographic axes, suggesting how similar interactions might be present in the target molecule (Gowda et al., 2008).

Chemical Reactions and Properties The chemical reactivity of acetamides is influenced by substituents on the phenyl ring and the presence of electron-withdrawing or donating groups. For compounds with similar structures, reactions such as cyclization, Mannich condensation, and reactions involving diazonium salts indicate a broad spectrum of chemical behaviors that could be expected from the target compound. The synthesis of 5-methyl-1-aryl-3-(p-nitrobenzoyl)-1,2,4-triazoles through cyclization of N1-aryl-N3-acetyl-p-nitrobenzamidrazones suggests potential reactivity paths (Lozinskii et al., 1977).

Physical Properties Analysis The physical properties of compounds within this chemical class, such as melting points, solubility, and crystal packing, can be inferred from spectroscopic and crystallographic data. For example, analysis of 2-chloro-N-(2,4-dinitrophenyl) acetamide offers insights into crystal packing, solvatochromic effects, and intramolecular hydrogen bonding that may be relevant to understanding the physical characteristics of the target molecule (Jansukra et al., 2021).

Chemical Properties Analysis The chemical properties, including reactivity and stability, can be explored through studies on similar compounds. The presence of nitro and chlorophenyl groups can affect the electron density, reactivity towards nucleophiles or electrophiles, and overall chemical stability of the molecule. Theoretical investigations and quantum chemical calculations provide valuable insights into the reactivity, as demonstrated in studies on dichloro-N-(dichlorophenyl) acetamide derivatives (Choudhary et al., 2014).

科学的研究の応用

Cholinesterase Inhibition

New synthetic 1,2,4-triazole derivatives, including compounds related to N-(2,6-dichlorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide, have been synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds demonstrated moderate to good activities against the tested enzymes, indicating potential applications in the treatment of diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease. Molecular docking studies were also performed to rationalize the binding site interactions (Riaz et al., 2020).

Radiosynthesis for Metabolism and Mode of Action Studies

The radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners has been explored to obtain high specific activity compounds for studies on their metabolism and mode of action. This research is significant for understanding the environmental and biological behavior of these compounds, providing insights into their safety and efficacy as herbicides and safeners (Latli & Casida, 1995).

Quantum Mechanical Studies and Photovoltaic Efficiency

Quantum mechanical studies and ligand-protein interactions of bioactive benzothiazolinone acetamide analogs have been conducted. These studies include photochemical and thermochemical modeling to analyze the compounds' ability to be used as photosensitizers in dye-sensitized solar cells (DSSCs), indicating potential applications in renewable energy technologies. Molecular docking studies aimed to understand the binding interactions of the analyzed ligands with Cyclooxygenase 1 (COX1), suggesting further pharmacological applications (Mary et al., 2020).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research on synthesized 2-(substituted phenoxy) acetamide derivatives has shown potential anticancer, anti-inflammatory, and analgesic agents. These compounds have been evaluated against various cancer cell lines and for their anti-inflammatory and analgesic activities, revealing some compounds with significant therapeutic potential (Rani et al., 2014).

Synthesis and Antimicrobial Activity

The synthesis of novel thiazolidinone and acetidinone derivatives and their antimicrobial activity have been studied. These compounds, related to the chemical structure of interest, have been screened against different microorganisms, highlighting the potential use of these compounds in developing new antimicrobial agents (Mistry et al., 2009).

特性

IUPAC Name |

N-(2,6-dichlorophenyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N5O3/c11-6-2-1-3-7(12)9(6)14-8(18)4-16-5-13-10(15-16)17(19)20/h1-3,5H,4H2,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDSYUMIMUFGGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NC(=O)CN2C=NC(=N2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-dichlorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid](/img/structure/B5547632.png)

![(4-chlorobenzylidene)[2-(3,4-diethoxyphenyl)ethyl]amine](/img/structure/B5547640.png)

![10-(4-fluorophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B5547644.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5547654.png)

![3-isobutyl-1-methyl-N-{1-[(methylamino)carbonyl]cyclohexyl}-1H-pyrazole-5-carboxamide](/img/structure/B5547660.png)

![3-amino-N-cyclohexyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5547674.png)

![5-[(3-methyl-2-thienyl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B5547704.png)

![8-{[2-(3,4-diethoxyphenyl)ethyl]amino}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5547731.png)